molecular formula C10H17NS B13305321 [1-(5-Methylthiophen-2-yl)ethyl](propan-2-yl)amine

[1-(5-Methylthiophen-2-yl)ethyl](propan-2-yl)amine

Cat. No.: B13305321
M. Wt: 183.32 g/mol
InChI Key: FKQAGTBEMOSUDG-UHFFFAOYSA-N
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Description

1-(5-Methylthiophen-2-yl)ethylamine: is an organic compound with the molecular formula C10H17NS. This compound features a thiophene ring substituted with a methyl group and an ethyl group, which is further attached to an isopropylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylthiophen-2-yl)ethylamine typically involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate can then undergo further reactions to introduce the ethyl and isopropylamine groups, resulting in the final compound. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for 1-(5-Methylthiophen-2-yl)ethylamine are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions and the use of continuous flow reactors to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylthiophen-2-yl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thiophene ring or modify the amine group.

    Substitution: The methyl and ethyl groups on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring .

Scientific Research Applications

Chemistry

In chemistry, 1-(5-Methylthiophen-2-yl)ethylamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of thiophene derivatives on biological systems. Its amine group allows for interactions with biological molecules, making it a useful tool in biochemical studies .

Medicine

This compound could be explored for its potential use in drug development .

Industry

In industry, 1-(5-Methylthiophen-2-yl)ethylamine can be used as an intermediate in the production of various chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of 1-(5-Methylthiophen-2-yl)ethylamine involves its interaction with molecular targets in biological systems. The amine group can form hydrogen bonds with proteins and other biomolecules, affecting their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(5-Methylthiophen-2-yl)ethylamine apart from similar compounds is its specific substitution pattern on the thiophene ring and the presence of the isopropylamine group.

Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

N-[1-(5-methylthiophen-2-yl)ethyl]propan-2-amine

InChI

InChI=1S/C10H17NS/c1-7(2)11-9(4)10-6-5-8(3)12-10/h5-7,9,11H,1-4H3

InChI Key

FKQAGTBEMOSUDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)NC(C)C

Origin of Product

United States

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